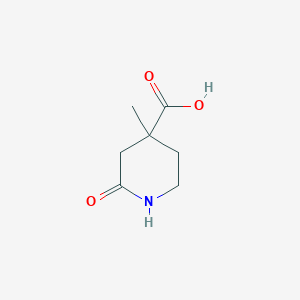

4-Methyl-2-oxopiperidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-oxopiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-7(6(10)11)2-3-8-5(9)4-7/h2-4H2,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOYGTGKXHNOLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC(=O)C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methyl 2 Oxopiperidine 4 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis of the 4-Methyl-2-oxopiperidine-4-carboxylic acid Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. This process involves "disconnections" of chemical bonds, which correspond to known chemical reactions in the forward, or synthetic, direction.

The core structure of 4-Methyl-2-oxopiperidine-4-carboxylic acid features a six-membered lactam ring with a quaternary center at the C-4 position. Key disconnection strategies for this molecule focus on the formation of the piperidine (B6355638) ring and the introduction of the methyl and carboxylic acid groups at the C-4 position.

One common disconnection approach involves breaking the amide bond (C-N bond) of the lactam. This leads to a linear amino acid precursor. Another strategic disconnection is the C-C bond formation at the C4 position, which is crucial for creating the quaternary center. This can be envisioned as an alkylation of an enolate or a related nucleophile.

The corresponding synthons, which are idealized fragments resulting from a disconnection, can be translated into real-world chemical reagents. For instance, the disconnection of the C4-methyl bond could lead to an enolate synthon and a methyl cation synthon, which correspond to a ketone precursor and a methylating agent, respectively.

| Disconnection | Synthon 1 | Synthon 2 | Corresponding Reagents |

| C-N (Amide Bond) | Acyclic amino acid | - | 5-amino-4-methyl-4-carboxypentanoic acid |

| C4-Methyl Bond | Enolate of 2-oxopiperidine-4-carboxylic acid | Methyl cation | 2-oxopiperidine-4-carboxylic acid ester, Methyl iodide |

| C4-Carboxyl Bond | Enolate of 4-methyl-2-oxopiperidone | Carboxyl cation equivalent | 4-methyl-2-oxopiperidone, Carbon dioxide |

Functional group interconversions (FGIs) are essential in retrosynthesis to convert one functional group into another, enabling more effective disconnection strategies. For 4-Methyl-2-oxopiperidine-4-carboxylic acid, the carboxylic acid and lactam functionalities can be manipulated to facilitate the synthesis.

For example, the carboxylic acid can be retrosynthetically converted to a nitrile or an ester. This FGI can simplify the introduction of the C4 substituent. Similarly, the lactam can be viewed as the product of an intramolecular cyclization of an amino acid, which in turn could be derived from a precursor with different functional groups, such as a nitro group and an ester. nih.gov The reduction of a pyridine (B92270) ring is also a viable FGI strategy to access the piperidine core. researchgate.netresearchgate.net

| Target Functional Group | Precursor Functional Group | Transformation |

| Carboxylic Acid | Nitrile | Hydrolysis |

| Carboxylic Acid | Ester | Hydrolysis |

| Lactam | Acyclic Amino Acid | Intramolecular amidation |

| Amine (in precursor) | Nitro Group | Reduction |

| Piperidine Ring | Pyridine Ring | Hydrogenation researchgate.netresearchgate.net |

Contemporary Approaches to Piperidine Ring Formation with 4-Methyl Substitution

Modern synthetic methods offer a range of powerful tools for the construction of substituted piperidine rings. Intramolecular cyclization reactions are particularly effective for creating the cyclic core with control over stereochemistry.

The formation of the piperidine ring through intramolecular cyclization is a cornerstone of many synthetic strategies. nih.gov This approach involves an acyclic precursor that contains all the necessary atoms for the ring, which then undergoes a ring-closing reaction.

Radical cyclizations have emerged as a powerful method for the formation of C-C bonds and heterocyclic rings. researchgate.net In the context of 4-methyl-substituted piperidines, a radical can be generated on a side chain of an acyclic precursor, which then attacks an acceptor group, such as an alkene or alkyne, to form the six-membered ring. The stereochemistry of the newly formed stereocenters can often be controlled by the reaction conditions and the nature of the substrate. The generation of a radical at the C4 position can be followed by trapping with a suitable methyl source to install the methyl group.

Transition metal catalysis has revolutionized organic synthesis, and the formation of piperidine rings is no exception. researchgate.net Catalysts based on palladium, rhodium, and cobalt are widely used to facilitate intramolecular cyclization reactions. researchgate.netorganic-chemistry.org

Palladium-catalyzed cyclizations: Palladium catalysts are versatile and can be used in a variety of cyclization reactions, including Heck reactions and allylic alkylations. nih.gov For the synthesis of 4-methyl-substituted piperidines, an acyclic precursor with a suitably placed leaving group and a nucleophilic nitrogen atom can undergo intramolecular cyclization in the presence of a palladium catalyst.

Rhodium-catalyzed cyclizations: Rhodium catalysts are often used in hydrogenation and hydroformylation reactions. nih.govorganic-chemistry.org They can also be employed in intramolecular hydroamination reactions, where an amine adds across a double or triple bond within the same molecule to form the piperidine ring.

Cobalt-catalyzed cyclizations: Cobalt catalysts are known to mediate [2+2+2] cycloadditions, which can be a powerful tool for constructing complex ring systems. nih.gov For piperidine synthesis, a cobalt catalyst can facilitate the cyclization of an amino-alkene or amino-alkyne precursor.

| Metal Catalyst | Reaction Type | Precursor Features |

| Palladium | Intramolecular Heck Reaction | Alkene and a halide or triflate |

| Palladium | Intramolecular Allylic Alkylation | Allylic leaving group and a nitrogen nucleophile |

| Rhodium | Intramolecular Hydroamination | Alkene or alkyne and an amine |

| Cobalt | [2+2+2] Cycloaddition | Diene/diyne and an alkyne/alkene with a tethered nitrogen |

Intramolecular Cyclization Reactions

Chemoenzymatic and Enzymatic Cyclization Processes

The convergence of chemical and enzymatic processes offers powerful tools for the synthesis of complex heterocyclic structures. Chemoenzymatic strategies leverage the high selectivity of enzymes to perform transformations that are often challenging to achieve with traditional chemical reagents, especially under mild conditions. nih.gov

Nature provides highly efficient biocatalysts for the biosynthesis of N-heterocycles, offering high enantio- and regio-selectivity under benign conditions. nih.gov These biocatalysts have enabled the development of one-pot cascade reactions to access various stereo-enriched piperidines. nih.gov A prominent chemoenzymatic approach involves the asymmetric dearomatization of activated pyridines. nih.govacs.org This strategy can be adapted for the synthesis of chiral piperidine precursors. A key transformation is a stereoselective one-pot cascade that combines an amine oxidase with an ene imine reductase. nih.govacs.orgresearchgate.net This dual-enzyme system converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govresearchgate.net

For instance, the 6-hydroxy-ᴅ-nicotine oxidase (6-HDNO) can oxidize a tetrahydropyridine (B1245486) (THP) in situ to generate a dihydropyridinium (DHP). nih.govresearchgate.net This intermediate, featuring an activated C=C bond conjugated to a C=N bond, is then stereoselectively reduced by an ene-imine reductase (EneIRED) to yield the chiral piperidine. nih.govacs.org While direct enzymatic cyclization to form the 4-methyl-2-oxopiperidine-4-carboxylic acid lactam is less commonly documented, enzymes such as lipases are widely used for the kinetic resolution of piperidine-based esters, which can be precursors in a synthetic route. researchgate.net For example, lipase (B570770) PS-C II from Burkholderia cepacia has shown good enantioselectivity in the resolution of N-acetylated 2-piperidylacetic acid methyl ester. researchgate.net Such enzymatic resolutions are critical for obtaining enantiopure building blocks that can be further elaborated into the target molecule.

Intermolecular Annulation Reactions

Intermolecular annulation reactions, which involve the formation of a ring from two or more separate molecules, represent a convergent and efficient strategy for constructing piperidine frameworks. These methods are valued for their ability to rapidly build molecular complexity. One such approach involves radical-mediated intermolecular annulations. For example, methodologies have been developed for the synthesis of 2-substituted carboxypiperidines starting from amino acids, where the piperidine ring is formed via alkylation of the amine with a dihaloalkane. researchgate.net

While direct intermolecular annulation to form the specific 4-methyl-2-oxopiperidine-4-carboxylic acid is not extensively detailed, related strategies provide a conceptual blueprint. Asymmetric organocatalytic synthesis, for instance, has been used to create 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates from 3-vinyl indoles and imino esters in a single step using a chiral phosphoric acid catalyst. rsc.org This highlights the potential of using intermolecular [4+2] cycloaddition or related annulation strategies to construct the piperidine ring with control over stereochemistry.

Asymmetric and Enantioselective Synthesis of Chiral Centers

The synthesis of piperidines with specific stereochemistry is a central challenge in organic chemistry, driven by their prevalence in pharmaceuticals. nih.govnih.govnih.gov The quaternary stereocenter at the C4 position of 4-methyl-2-oxopiperidine-4-carboxylic acid presents a significant synthetic hurdle. A variety of powerful asymmetric methods have been developed to access chiral piperidines. nih.govnih.gov

Key strategies include:

Catalytic Asymmetric Reactions : Rhodium-catalyzed asymmetric reductive Heck reactions can convert pyridine derivatives and boronic acids into 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govacs.org Similarly, copper-catalyzed cyclizative aminoboration has been employed for the enantioselective synthesis of 2,3-cis-disubstituted piperidines. researchgate.net

Radical-Mediated C-H Functionalization : An innovative approach involves the enantioselective, radical-mediated δ C-H cyanation of acyclic amines. nih.govnih.gov This method utilizes a chiral copper catalyst to intercept an N-centered radical relay, enabling the formation of enantioenriched δ-amino nitriles, which are valuable precursors to chiral piperidines. nih.govnih.gov

Kinetic Resolution : The kinetic resolution of racemic spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using a chiral base system, such as n-BuLi/sparteine. rsc.org This technique separates enantiomers by having them react at different rates, allowing for the isolation of highly enantioenriched piperidines. rsc.org

These diverse methods provide a toolbox for constructing the chiral framework of substituted piperidines, which can be adapted to create the C4 stereocenter of the target molecule.

Chiral Auxiliaries and Catalysis in Stereocontrol

Stereocontrol in the synthesis of chiral piperidines is frequently achieved through the use of either chiral auxiliaries or chiral catalysts. nih.govnih.gov

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. sigmaaldrich.com Common auxiliaries include pseudoephedrine, oxazolidinones, and camphorsultam. wikipedia.orgsigmaaldrich.comnih.gov For the synthesis of 4-methyl-2-oxopiperidine-4-carboxylic acid, a chiral auxiliary could be attached to a precursor to guide the diastereoselective alkylation or other functionalization at the C4 position prior to cyclization. For example, stereoselective synthesis of piperidine derivatives has been achieved using D-arabinopyranosylamine as a carbohydrate-based chiral auxiliary. researchgate.net

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. nih.gov This strategy is central to modern organic synthesis. Chiral catalysts, often composed of a metal and a chiral ligand, create a chiral environment that forces a reaction to proceed with a specific stereochemical preference. nih.gov Examples relevant to piperidine synthesis include:

Rhodium Catalysis : Chiral diene ligands paired with rhodium catalysts are effective in the asymmetric carbometalation of dihydropyridines. nih.govacs.org

Copper Catalysis : Chiral copper catalysts have been developed for the regio- and enantioselective δ C-H cyanation of acyclic amines, which serve as precursors to chiral piperidines. nih.govnih.gov

The table below summarizes selected catalytic systems used for the asymmetric synthesis of piperidine derivatives.

| Catalyst System | Ligand/Auxiliary | Reaction Type | Key Features |

| Rhodium Complex | Chiral Diene Ligand | Asymmetric Carbometalation | High yield and enantioselectivity for 3-substituted piperidines. nih.govacs.org |

| Copper Complex | Chiral Ligand | Radical δ C-H Cyanation | Forms enantioenriched δ-amino nitrile precursors from acyclic amines. nih.govnih.gov |

| Copper/(S, S)-Ph-BPE | (S, S)-Ph-BPE | Cyclizative Aminoboration | Creates 2,3-cis-disubstituted piperidines with excellent enantioselectivity. researchgate.net |

| Chiral Base | (+)-Sparteine | Kinetic Resolution | High enantiomeric ratios for resolving racemic 2-arylpiperidines. rsc.org |

Chemoenzymatic Strategies for Enantioselectivity

Chemoenzymatic methods are particularly powerful for establishing enantioselectivity due to the inherent chirality and high specificity of enzymes. nih.govacs.org These strategies combine the versatility of chemical synthesis with the precision of biocatalysis. acs.org

A notable strategy is the asymmetric dearomatization of pyridines, which generates chiral piperidines from flat, achiral precursors. nih.govacs.org This is often achieved through a one-pot cascade reaction involving two key enzymes:

Amine Oxidase : An enzyme like 6-hydroxy-ᴅ-nicotine oxidase (6-HDNO) oxidizes an N-substituted tetrahydropyridine to an α,β-unsaturated iminium ion intermediate. nih.govresearchgate.net

Ene-Imine Reductase (EneIRED) : This enzyme then catalyzes the conjugate reduction of the C=C bond and subsequent reduction of the iminium C=N bond, creating up to two stereocenters with high stereoselectivity. nih.govacs.orgresearchgate.net

This enzymatic cascade has been successfully applied to synthesize key chiral piperidine intermediates for pharmaceuticals like Preclamol and Niraparib. nih.govresearchgate.net

Another important chemoenzymatic tool is enzymatic kinetic resolution . Lipases are commonly used to selectively acylate or hydrolyze one enantiomer of a racemic mixture of alcohols or esters, leaving the other enantiomer unreacted. researchgate.net Lipase PS-C II, for example, has demonstrated excellent enantioselectivity (E >200) for the resolution of various N-protected 2-piperidylacetic acid methyl esters, which are structural analogs of the target compound. researchgate.net This method is effective for producing enantiopure piperidine-based β-amino esters on a gram scale. researchgate.net

Novel Synthetic Routes and Protecting Group Strategies

The development of novel synthetic routes is driven by the need for increased efficiency, sustainability, and access to new chemical space. news-medical.net A recent innovation combines biocatalytic C-H oxidation with radical cross-coupling using nickel electrocatalysis. news-medical.net This two-step modular approach allows for the efficient functionalization of piperidines, forming new carbon-carbon bonds without the need for protecting groups or expensive precious metal catalysts. news-medical.net

Protecting group strategies are fundamental to the multi-step synthesis of complex molecules like 4-methyl-2-oxopiperidine-4-carboxylic acid. The choice of protecting group is critical as it influences reactivity, stability, and stereochemical outcomes. researchgate.netrsc.org

Nitrogen Protecting Groups : The piperidine nitrogen is typically protected to prevent unwanted side reactions and to modulate its electronic properties. Common N-protecting groups include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as benzyl (B1604629) (Bn) groups. rsc.orgcreative-peptides.com The choice can influence the stereochemical outcome of subsequent reactions. For example, in the synthesis of substituted pipecolinates, an N-benzyl group was used to thermodynamically drive the epimerization to 2,3-trans isomers, while an N-Boc group was more suitable for forming 2,4-trans isomers. rsc.org

The strategic selection and application of these protecting groups are essential for navigating a successful synthetic pathway.

Development of Efficient and Scalable Synthetic Pathways

Several recently developed methods for piperidine synthesis emphasize these principles:

Scalability : The ability to perform a reaction on a large scale is a key consideration. A rhodium-catalyzed asymmetric synthesis of 3-piperidines was successfully demonstrated on a gram scale, indicating its potential for practical applications. acs.org Similarly, a chemoenzymatic resolution of an N-Boc-2-piperidylacetic acid methyl ester was also performed on a gram scale. researchgate.net

These advances highlight a clear trend towards developing more practical and sustainable methods for constructing complex and medicinally relevant piperidine scaffolds.

Application of Protecting Groups (e.g., N-Boc) in Synthesis

In the multi-step synthesis of complex piperidine derivatives, the use of protecting groups for the piperidine nitrogen is crucial to prevent unwanted side reactions and to direct the reactivity of other functional groups. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions.

The introduction of the N-Boc group is typically achieved by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. For instance, in the synthesis of N-Boc-piperidine-4-carboxylic acid methyl ester, the piperidine derivative is treated with Boc anhydride (B1165640) and a base like triethylamine (B128534) (Et₃N) in a solvent such as dichloromethane (B109758) (DCM) at room temperature. chemicalbook.com Another method involves the use of di-tert-butyl dicarbonate in the presence of sodium hydroxide (B78521) in a mixed solvent system of t-butanol and water. chemicalbook.com

The N-Boc protected intermediate can then undergo further transformations. For example, N-Boc protected piperidine acids have been used as starting materials for the synthesis of more complex heterocyclic systems like pyrazoles. nih.gov The synthesis of 1-N-Boc-4-acetyl piperidine, a related compound, also starts from the N-Boc protected piperidine carboxylic acid. google.com The presence of the Boc group allows for selective reactions at other positions of the piperidine ring without interference from the nitrogen atom.

Table 1: Conditions for N-Boc Protection of Piperidine Carboxylic Acid Derivatives

| Reagent | Base | Solvent | Temperature | Yield | Reference |

| Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | 0 °C to Room Temp. | 99% | chemicalbook.com |

| Di-tert-butyl dicarbonate | Sodium Hydroxide | t-Butanol/Water | 0 °C to Room Temp. | 100% | chemicalbook.com |

Synthesis of Structural Analogs and Derivatives of 4-Methyl-2-oxopiperidine-4-carboxylic acid

Carboxylic Acid Esterification and Amidation Strategies

The carboxylic acid moiety of 4-methyl-2-oxopiperidine-4-carboxylic acid is a key functional group that can be readily converted into esters and amides to generate a diverse range of analogs.

Esterification is commonly performed through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.com For instance, the synthesis of the ethyl ester of a 4-methyl-2-piperidinecarboxylic acid derivative has been achieved by dissolving the acid in toluene (B28343) and treating it with thionyl chloride followed by dehydrated alcohol. google.com Another approach for methylation is the use of iodomethane (B122720) in the presence of potassium carbonate in a solvent like DMF. chemicalbook.com Alternatively, trimethylsilyldiazomethane (B103560) in a mixture of acetonitrile (B52724) and methanol (B129727) can also yield the methyl ester in high yield. chemicalbook.com For substrates that are sensitive to acidic conditions, Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a suitable alternative. commonorganicchemistry.com

Amidation of the carboxylic acid can be achieved by first activating the carboxylic acid, followed by reaction with an amine. Common coupling agents for amidation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt). google.com More direct amidation methods are also being explored, utilizing activators that facilitate the reaction between the carboxylic acid and amine under mild conditions. lookchemmall.comnih.gov For example, pyrazole (B372694) carboxylic acid amides have been synthesized by reacting the corresponding acid with an amine in the presence of EDC and DMAP. nih.gov

Table 2: Selected Esterification and Amidation Methods for Piperidine Carboxylic Acids

| Transformation | Reagents | Solvent | Key Features | Reference |

| Esterification | Thionyl chloride, Ethanol | Toluene | Good for acid-stable compounds | google.com |

| Esterification | Iodomethane, K₂CO₃ | DMF | Mild conditions | chemicalbook.com |

| Esterification | Trimethylsilyldiazomethane | Acetonitrile/Methanol | High yield | chemicalbook.com |

| Amidation | EDC, HOBt, DIEA | DMF | Standard peptide coupling | google.com |

| Amidation | EDC, DMAP | Dichloromethane | Mild conditions for amide formation | nih.gov |

Modifications at the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring, once the lactam is formed, is a site for further functionalization, allowing for the introduction of various substituents. A common modification is N-alkylation, particularly N-methylation.

For instance, the synthesis of ethyl trans(±)-1-methyl-2-oxo-4-phenyl-3-piperidine-carboxylate has been accomplished by the hydrogenation of a precursor in the presence of Adams catalyst and a solution of methylamine (B109427) in methanol. google.com Another method for N-methylation involves reacting the N-H piperidine with formic acid and acetanhydride. google.com These modifications at the nitrogen atom can significantly influence the biological activity of the resulting compounds. The introduction of a benzyl group at the nitrogen, often used as a protecting group, can be achieved using benzylamine. google.com

Stereoisomeric and Diastereomeric Synthesis Approaches

The synthesis of specific stereoisomers of 4-methyl-2-oxopiperidine-4-carboxylic acid is of great interest, as different stereoisomers often exhibit distinct biological activities. Several strategies have been developed to control the stereochemistry of the piperidine ring.

One approach involves the use of chiral starting materials. For example, enantiomerically pure 2-substituted piperidine-4-carboxylic acids can be synthesized from readily available N-Cbz protected amino acids. researchgate.netresearchgate.net This method leverages the inherent chirality of the amino acid to induce stereoselectivity in the final piperidine product.

Another strategy is the separation of diastereomers or enantiomers. A synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid involves the initial synthesis of a mixture of stereoisomers, followed by the separation of the trans-configuration body. This is then resolved using a chiral organic acid, such as D-mandelic acid, to obtain the desired enantiomer. google.com The choice of solvent for the resolution, such as water, methanol, or ethanol, can be critical for efficient separation. google.com

Furthermore, stereoselective reductions can be employed to control the stereochemistry. The reduction of an intermediate imine in the synthesis of 2,6-disubstituted piperidines can lead to the formation of specific diastereoisomers. whiterose.ac.uk The relative stereochemistry of substituents on the piperidine ring can be confirmed by analytical techniques such as X-ray crystallography, as demonstrated for a methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate, which confirmed a cis configuration. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 4 Methyl 2 Oxopiperidine 4 Carboxylic Acid

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of 4-Methyl-2-oxopiperidine-4-carboxylic acid can be approached through several synthetic routes, with the cyclization of a suitable precursor being a key step. One plausible pathway involves the intramolecular cyclization of a δ-amino-γ-methyl-γ-carboxy ester. The mechanism of this lactamization typically proceeds through the activation of the carboxylic acid moiety, followed by an intramolecular nucleophilic attack by the amine.

A common method for synthesizing piperidin-2-ones (δ-valerolactams) is the reductive cyclization of γ-carboalkoxynitriles or γ-carboalkoxyimines. dtic.mil Another prevalent strategy is the Dieckmann condensation of an appropriate diester, followed by hydrolysis and decarboxylation to yield a 4-piperidone, which can then be further functionalized. dtic.milcore.ac.uk For 4,4-disubstituted piperidin-2-ones, a key synthetic strategy involves the condensation of a piperidone with an amine and a cyanide source, in a variation of the Strecker synthesis, to generate an aminonitrile intermediate. researchgate.netresearchgate.net Subsequent hydrolysis of the nitrile and amide functionalities can lead to the desired carboxylic acid.

While specific mechanistic studies on the synthesis of 4-Methyl-2-oxopiperidine-4-carboxylic acid are not extensively documented in the reviewed literature, the general mechanism for the formation of the piperidine (B6355638) ring often involves an intramolecular nucleophilic substitution or a condensation reaction. For instance, the cyclization of a δ-amino acid derivative would likely proceed via a tetrahedral intermediate formed from the attack of the amino group on the activated carboxyl group. The rate-determining step would depend on the specific reaction conditions and the nature of the activating agent used.

Role of Catalysts and Reagents in Stereochemical Control

Achieving stereochemical control is a critical aspect of synthesizing chiral molecules like 4-Methyl-2-oxopiperidine-4-carboxylic acid, which possesses a stereocenter at the C4 position. The stereochemistry of the final product is often dictated by the choice of catalysts and reagents used during the synthesis.

In the synthesis of related substituted piperidines, various strategies have been employed to control stereochemistry. For instance, in the synthesis of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, a chiral resolving agent such as D-mandelic acid or tartaric acid is used to separate the desired stereoisomer from a racemic mixture. google.com The choice of solvent for this resolution process, such as methanol (B129727) or ethanol, can also influence the efficiency of the separation. google.com

Catalytic hydrogenation of pyridine (B92270) precursors is a common method for piperidine synthesis. dtic.mil The stereoselectivity of this reduction can be influenced by the catalyst and the substrate. For example, heterogeneous catalysts like palladium on carbon (Pd/C) are often used. google.comgoogle.com The stereochemical outcome of such reductions can be directed by existing stereocenters in the molecule or by the use of chiral ligands on the metal catalyst.

In the context of forming 4-substituted piperidines, diastereoselective reactions are often employed. nih.govrsc.org For example, the nucleophilic substitution on a chiral piperidine precursor can proceed with high stereoselectivity, controlled by the existing stereochemistry of the ring and the nature of the nucleophile and solvent. nih.govrsc.org While specific catalysts for the stereocontrolled synthesis of 4-Methyl-2-oxopiperidine-4-carboxylic acid are not detailed in the available literature, the principles of asymmetric catalysis and diastereoselective synthesis observed in similar systems would be applicable. The use of chiral catalysts, auxiliaries, or resolving agents would be essential to obtain an enantiomerically pure product.

Intermediates and Transition States in Chemical Reactions

The chemical transformations involving 4-Methyl-2-oxopiperidine-4-carboxylic acid proceed through a series of intermediates and transition states. While direct experimental or computational studies on this specific molecule are limited, we can infer the nature of these transient species from related reactions.

In the synthesis of piperidones, which are key precursors, piperidone intermediates are frequently utilized. dtic.milresearchgate.net For example, the synthesis of 4-piperidones can be achieved through the Dieckmann condensation, which involves the formation of a β-keto ester intermediate. dtic.mil

In synthetic pathways leading to substituted piperidines, iminium ions are common intermediates. nih.gov These electrophilic species can undergo nucleophilic attack to form new carbon-carbon or carbon-heteroatom bonds. For instance, in the synthesis of 4-arylpiperidine derivatives, an imine intermediate is formed through the condensation of a piperidone with an amine. researchgate.net This imine can then be trapped by a nucleophile like cyanide.

| Reaction Type | Plausible Intermediate | Key Features |

| Lactam Hydrolysis | Tetrahedral Intermediate | Sp3 hybridized carbonyl carbon, negatively charged oxygen |

| Dieckmann Condensation | β-keto ester anion (enolate) | Nucleophilic carbanion stabilized by resonance |

| Strecker-type Synthesis | Iminium ion / Aminonitrile | Electrophilic carbon of the iminium ion; α-amino nitrile structure |

| Catalytic Hydrogenation | Adsorbed species on catalyst surface | Interaction of the π-system with the metal surface |

pH-Dependent Reactivity Mechanisms

The reactivity of 4-Methyl-2-oxopiperidine-4-carboxylic acid, particularly the hydrolysis of its lactam ring, is expected to be highly dependent on the pH of the medium. The presence of both a carboxylic acid and a lactam (cyclic amide) functionality makes its behavior sensitive to both acidic and basic conditions.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the lactam can be protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine as a leaving group (after protonation) leads to the opening of the lactam ring. The rate of acid-catalyzed hydrolysis is generally proportional to the concentration of hydronium ions.

Base-Catalyzed Hydrolysis:

In basic solutions, the hydroxide (B78521) ion acts as a potent nucleophile and directly attacks the carbonyl carbon of the lactam. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen. The breakdown of this intermediate to expel the amide anion is typically the rate-determining step. researchgate.net The rate of base-catalyzed hydrolysis is often directly proportional to the hydroxide ion concentration. For some reactive amides, a second-order dependence on hydroxide concentration has been observed, suggesting a more complex mechanism involving the deprotonation of the tetrahedral intermediate before its collapse. researchgate.net

The pH-rate profile for the hydrolysis of lactams often exhibits a "U" or "V" shape, with a minimum rate at a certain pH and increasing rates in both acidic and basic regions. nih.govresearchgate.netrsc.org The exact pH of minimum stability would depend on the specific pKa values of the compound and the relative rates of the acid- and base-catalyzed pathways. The hydrolysis of β-lactams, for instance, has been shown to be catalyzed by both acid and base. nih.gov

Computational and Theoretical Studies of 4 Methyl 2 Oxopiperidine 4 Carboxylic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to determine the three-dimensional structure and conformational flexibility of 4-Methyl-2-oxopiperidine-4-carboxylic acid. The piperidine (B6355638) ring, a saturated six-membered heterocycle, typically adopts a chair conformation to minimize steric and torsional strain. acs.orgnih.gov However, the presence of substituents at the C4 position (a methyl group and a carboxylic acid) and a carbonyl group at the C2 position introduces several possible low-energy conformations.

The primary conformational variables include the orientation of the methyl and carboxylic acid groups, which can be either axial or equatorial. Molecular mechanics (MM) and molecular dynamics (MD) simulations are standard methods to explore the potential energy surface of the molecule. nih.govresearchgate.net These simulations calculate the energies of different conformers, identifying the most stable arrangements. For this molecule, four primary chair conformations would be considered:

Methyl group axial, Carboxylic acid group equatorial

Methyl group equatorial, Carboxylic acid group axial

Both groups axial

Both groups equatorial

Computational studies on similar fluorinated piperidine derivatives have shown that electrostatic interactions and hyperconjugation can play a major role in stabilizing conformers that might otherwise seem unfavorable. researchgate.net For 4-Methyl-2-oxopiperidine-4-carboxylic acid, the most stable conformer would likely place the bulkier carboxylic acid group in the equatorial position to minimize steric hindrance. MD simulations can further reveal the dynamic stability of these conformations in different environments, such as in a solvent. rsc.org

Illustrative Conformational Energy Data

| Conformer (Chair Form) | Substituent Orientation | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 | 4-CH₃ (equatorial), 4-COOH (equatorial) | 0.00 | 75.1 |

| 2 | 4-CH₃ (axial), 4-COOH (equatorial) | 1.50 | 10.1 |

| 3 | 4-CH₃ (equatorial), 4-COOH (axial) | 1.20 | 14.8 |

| 4 | 4-CH₃ (axial), 4-COOH (axial) | 3.50 | <0.1 |

Note: The data in this table is hypothetical and serves to illustrate typical results from a molecular mechanics calculation. The values represent the predicted relative stability of possible conformations.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. derpharmachemica.comderpharmachemica.com Calculations using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can provide a detailed picture of the electron distribution, molecular orbitals, and reactivity indicators for 4-Methyl-2-oxopiperidine-4-carboxylic acid. derpharmachemica.comjksus.org

Key electronic properties derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. nih.govyoutube.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. derpharmachemica.com It reveals electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this molecule, negative potential would be expected around the oxygen atoms of the carbonyl and carboxylic acid groups, indicating these are the primary sites for electrophilic interaction.

Illustrative Electronic Properties from DFT Calculations

| Property | Calculated Value (Hartree) | Calculated Value (eV) | Implication |

| HOMO Energy | -0.258 | -7.02 | Region of highest electron density, likely site for oxidation. |

| LUMO Energy | -0.041 | -1.12 | Region most susceptible to receiving electrons (nucleophilic attack). |

| HOMO-LUMO Gap | 0.217 | 5.90 | Indicates high kinetic stability and relatively low chemical reactivity. |

Note: This data is hypothetical and for illustrative purposes. Actual values would be obtained from specific quantum chemical software.

Reaction Pathway Modeling and Energetics

Computational methods are invaluable for modeling the mechanisms of chemical reactions, including the synthesis of 4-Methyl-2-oxopiperidine-4-carboxylic acid. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and calculate the activation energies that govern reaction rates. acs.org

The synthesis of piperidine derivatives can be achieved through various routes, such as the reduction of pyridine (B92270) precursors or intramolecular cyclization reactions. nih.govorganic-chemistry.orggoogle.com For instance, a plausible synthetic step for forming the substituted piperidine ring could be modeled using DFT. Calculations would determine the geometries of the reactants, the transition state structure, and the products. The energy difference between the reactants and the transition state provides the activation energy barrier, which is critical for predicting whether a reaction will proceed under given conditions. Control experiments and DFT computations have been used to support plausible mechanistic insights in the synthesis of other heterocyclic scaffolds. acs.org

Illustrative Reaction Energy Profile

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | Open-chain precursor | 0.0 |

| Transition State | Cyclization transition structure | +22.5 |

| Product | 4-Methyl-2-oxopiperidine-4-carboxylic acid | -15.0 |

Note: The values in this table are illustrative for a hypothetical intramolecular cyclization step and represent the kind of data generated from reaction pathway modeling.

Structure-Reactivity Relationships from Computational Data

The data generated from molecular modeling and quantum chemical calculations can be integrated to establish clear structure-reactivity relationships. These relationships are predictive models that connect a molecule's computed properties to its observable chemical behavior and are the basis for methodologies like Quantitative Structure-Activity Relationship (QSAR) studies. tandfonline.comresearchgate.net

For 4-Methyl-2-oxopiperidine-4-carboxylic acid, several predictions can be made:

Reactivity Sites: The MEP map and FMO analysis would pinpoint the most reactive sites. The carbonyl oxygen and carboxylic acid group are predicted to be the primary centers for electrophilic interactions and hydrogen bonding. The LUMO is likely localized around the carbonyl carbon, marking it as a prime site for nucleophilic attack.

Chemical Stability: The HOMO-LUMO gap provides a quantitative measure of the molecule's stability. A large gap suggests the molecule is stable and less prone to undergo reactions, which is a crucial property for pharmaceutical compounds.

By combining these computational insights, a comprehensive profile of 4-Methyl-2-oxopiperidine-4-carboxylic acid can be developed, guiding its synthesis and application in medicinal chemistry or materials science.

Advanced Analytical and Spectroscopic Characterization of 4 Methyl 2 Oxopiperidine 4 Carboxylic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of 4-Methyl-2-oxopiperidine-4-carboxylic acid in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, a complete picture of the atomic connectivity and stereochemistry can be assembled.

The ¹H NMR spectrum of 4-Methyl-2-oxopiperidine-4-carboxylic acid is expected to provide distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment, including the effects of the electron-withdrawing amide and carboxylic acid groups.

The piperidine (B6355638) ring protons at positions C3, C5, and C6 will exhibit characteristic chemical shifts. The protons on C6, being adjacent to the amide nitrogen, are anticipated to appear in the range of δ 3.0–3.5 ppm. The protons on C3, adjacent to the amide carbonyl, are expected to resonate around δ 2.3-2.6 ppm. The C5 protons, being further from the electron-withdrawing groups, would likely appear more upfield, around δ 1.7-2.0 ppm. Due to the presence of a quaternary center at C4, these methylene (B1212753) protons (C3 and C5) will appear as complex multiplets due to geminal and vicinal coupling.

The methyl group protons at C4 are expected to produce a singlet at approximately δ 1.2–1.5 ppm. The amide proton (N-H) would typically show a broad singlet between δ 7.5 and 8.5 ppm, while the carboxylic acid proton (O-H) would appear as a very broad singlet, often further downfield, above δ 10.0 ppm. The exact positions of these exchangeable protons are highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Methyl-2-oxopiperidine-4-carboxylic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (at C4) | 1.2 - 1.5 | Singlet (s) |

| -CH₂- (at C5) | 1.7 - 2.0 | Multiplet (m) |

| -CH₂- (at C3) | 2.3 - 2.6 | Multiplet (m) |

| -CH₂- (at C6) | 3.0 - 3.5 | Multiplet (m) |

| N-H (amide) | 7.5 - 8.5 | Broad Singlet (br s) |

| O-H (acid) | > 10.0 | Broad Singlet (br s) |

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the δ 175–185 ppm range. The amide carbonyl (lactam) carbon at C2 is also significantly deshielded, with an expected resonance around δ 170–178 ppm. libretexts.org The quaternary carbon at C4 would resonate in the range of δ 40–50 ppm.

The methylene carbons of the piperidine ring will have distinct chemical shifts. The C6 carbon, attached to the nitrogen, is expected around δ 40–50 ppm. The C3 and C5 carbons are anticipated to appear in the δ 30–40 ppm region. The methyl carbon at C4 would be the most upfield signal, typically between δ 20 and 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Methyl-2-oxopiperidine-4-carboxylic acid

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (at C4) | 20 - 30 |

| -CH₂- (at C3 & C5) | 30 - 40 |

| C4 (quaternary) | 40 - 50 |

| -CH₂- (at C6) | 40 - 50 |

| C2 (amide C=O) | 170 - 178 |

| -COOH (acid C=O) | 175 - 185 |

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, various two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling correlations. It would be used to trace the connectivity of the protons within the piperidine ring, for example, showing correlations between the protons on C5 and C6, and between the protons on C3 and their geminal partners.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the quaternary carbon (C4) by observing correlations from the methyl protons and the methylene protons at C3 and C5 to the C4 signal. It would also confirm the placement of the carbonyl groups by showing correlations from the C3 protons to the C2 carbonyl carbon and from the C3 and C5 protons to the carboxylic acid carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which helps in determining the stereochemistry and preferred conformation of the piperidine ring in solution. nih.gov For instance, observing a NOE between the methyl group and one of the axial or equatorial protons on C3 and C5 can help define the ring's conformation.

These advanced techniques, used in combination, provide a robust and detailed structural elucidation of 4-Methyl-2-oxopiperidine-4-carboxylic acid. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For 4-Methyl-2-oxopiperidine-4-carboxylic acid (C₇H₁₁NO₃), the expected exact mass is approximately 157.07 amu.

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺ or [M+H]⁺) would be observed. The subsequent fragmentation of this ion provides valuable structural clues. Key fragmentation pathways for this molecule are predicted to include:

Loss of the carboxylic acid group: A prominent fragmentation would be the loss of the -COOH group (45 amu), leading to a fragment ion at m/z 112.

Decarboxylation: The loss of CO₂ (44 amu) from the molecular ion could occur, resulting in an ion at m/z 113.

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is common for cyclic amides. libretexts.org This could involve the breaking of the C2-C3 bond or the N1-C2 bond, leading to ring-opening and subsequent fragmentation.

Loss of the methyl group: Cleavage of the C4-CH₃ bond would result in a fragment ion at m/z 142 ([M-15]⁺).

A plausible fragmentation pattern would involve initial loss of the carboxylic acid moiety, followed by characteristic ring fragmentation of the resulting 4-methyl-2-oxopiperidine structure. The analysis of these fragments allows for the confirmation of the different structural components of the molecule. libretexts.orgchemguide.co.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 4-Methyl-2-oxopiperidine-4-carboxylic acid is expected to show characteristic absorption bands for the amide, carboxylic acid, and alkyl groups.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. okstate.edu

N-H Stretch (Amide): A moderate absorption band for the N-H stretch of the secondary amide (lactam) is anticipated around 3200–3400 cm⁻¹.

C-H Stretch (Alkyl): Sharp absorption bands for the C-H stretching of the methyl and methylene groups will appear in the 2850–3000 cm⁻¹ region.

C=O Stretch (Carbonyls): Two distinct and strong carbonyl absorption bands are a key feature. The carboxylic acid C=O stretch is expected around 1700–1725 cm⁻¹. The amide (lactam) C=O stretch typically appears at a lower frequency, in the range of 1640–1680 cm⁻¹, due to resonance. libretexts.org

N-H Bend (Amide II): A moderate band for the N-H bending vibration is expected around 1550 cm⁻¹.

C-O Stretch (Carboxylic Acid): A strong C-O stretching vibration associated with the carboxylic acid group is expected in the 1210–1320 cm⁻¹ region. okstate.edu

Table 3: Predicted IR Absorption Bands for 4-Methyl-2-oxopiperidine-4-carboxylic acid

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretch | 3200 - 3400 | Medium |

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Strong, Broad |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium-Strong |

| Carboxylic Acid (C=O) | Stretch | 1700 - 1725 | Strong |

| Amide (C=O) | Stretch (Amide I) | 1640 - 1680 | Strong |

| Amide (N-H) | Bend (Amide II) | ~1550 | Medium |

| Carboxylic Acid (C-O) | Stretch | 1210 - 1320 | Strong |

X-ray Crystallography for Solid-State Structure Determination

The six-membered piperidone ring is expected to adopt a distorted chair conformation to minimize steric strain. nih.gov In this conformation, substituents can occupy either axial or equatorial positions. The bulky carboxylic acid and methyl groups at the C4 position will influence the ring's puckering. It is likely that the ring will adopt a conformation that places the larger substituent in a less sterically hindered position.

Polarimetry for Chiral Purity Assessment

Polarimetry is a crucial analytical technique employed to determine the chiral purity of enantiomeric substances. This method relies on the principle of optical activity, where chiral molecules, such as the enantiomers of 4-Methyl-2-oxopiperidine-4-carboxylic acid, rotate the plane of plane-polarized light. libretexts.org The extent and direction of this rotation are characteristic of a specific enantiomer under defined conditions, including temperature, solvent, and the wavelength of the light source, which is commonly the sodium D-line. masterorganicchemistry.com

The measurement of optical rotation is performed using a polarimeter. masterorganicchemistry.com When a solution containing a single enantiomer is analyzed, the observed rotation is directly proportional to its concentration and the path length of the light through the sample. masterorganicchemistry.com This relationship is used to calculate the specific rotation, an intrinsic property of a chiral compound. masterorganicchemistry.com For a pair of enantiomers, they will rotate the plane of polarized light by equal magnitudes but in opposite directions. libretexts.org The enantiomer that rotates light clockwise is termed dextrorotatory (+), while the one that rotates it counterclockwise is levorotatory (-). libretexts.org

In the context of synthesizing or resolving 4-Methyl-2-oxopiperidine-4-carboxylic acid, polarimetry is indispensable for assessing the enantiomeric excess (ee) of the final product. A racemic mixture, containing equal amounts of both enantiomers, will exhibit no optical rotation as the rotations of the individual enantiomers cancel each other out. libretexts.org Any observed optical rotation in a sample indicates an excess of one enantiomer over the other. The enantiomeric excess can be calculated from the measured specific rotation of the mixture and the known specific rotation of the pure enantiomer.

For instance, in the broader context of piperidine derivatives, chiral resolution is a common strategy to separate enantiomers. whiterose.ac.uk Techniques such as the formation of diastereomeric salts with a chiral resolving agent, like mandelic acid or tartaric acid, are often employed. google.com After separation of these diastereomers, the individual enantiomers are recovered. Polarimetry would then be used to confirm the success of the resolution and to determine the optical purity of each isolated enantiomer.

Hypothetical Data for Chiral Purity Assessment

To illustrate the application of polarimetry, the following table presents hypothetical specific rotation data for the enantiomers of 4-Methyl-2-oxopiperidine-4-carboxylic acid. These values are for demonstrative purposes only and are not based on experimental results.

| Enantiomer | Hypothetical Specific Rotation (°) | Conditions (Temperature, Wavelength, Solvent) |

| (R)-4-Methyl-2-oxopiperidine-4-carboxylic acid | +X.X | 25°C, 589 nm, Methanol (B129727) |

| (S)-4-Methyl-2-oxopiperidine-4-carboxylic acid | -X.X | 25°C, 589 nm, Methanol |

In a hypothetical scenario where a synthesized sample of 4-Methyl-2-oxopiperidine-4-carboxylic acid exhibits a specific rotation of +Y.Y° under the same conditions, the enantiomeric excess could be calculated as:

ee (%) = (|observed specific rotation| / |specific rotation of pure enantiomer|) x 100

This calculation provides a quantitative measure of the chiral purity, which is a critical parameter in the development of stereochemically pure active pharmaceutical ingredients.

Biological and Biochemical Interactions of 4 Methyl 2 Oxopiperidine 4 Carboxylic Acid and Analogs

Enzyme Mechanism Studies and Inhibition Kinetics

The piperidine (B6355638) carboxylic acid scaffold is a key structural motif in the design of various enzyme inhibitors. While specific kinetic studies on 4-methyl-2-oxopiperidine-4-carboxylic acid are not extensively detailed in publicly available research, comprehensive studies on its structural analogs provide significant insights into their mechanisms of enzyme inhibition.

One prominent example involves analogs developed as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme targeted for the treatment of type 2 diabetes. nih.gov Structure-activity relationship studies led to the discovery of potent inhibitors featuring a piperidine core. For instance, the analog ABT-279, chemically named 2-[4-{{2-[(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino}-4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid, demonstrated extremely potent inhibition of DPP-IV with a dissociation constant (Kᵢ) of 1.0 nM. nih.gov This high affinity suggests a mechanism involving strong binding to the enzyme's active site.

Another class of piperidine derivatives has been investigated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme essential for menaquinone biosynthesis in Mycobacterium tuberculosis and a promising target for tuberculosis therapy. nih.gov SAR studies on a piperidine-based scaffold identified inhibitors with potent activity against the MenA enzyme, with IC₅₀ values in the micromolar range. nih.gov The inhibition kinetics of these compounds are crucial for understanding their potential as antibacterial agents.

The table below summarizes the inhibition kinetics for selected analogs of 4-methyl-2-oxopiperidine-4-carboxylic acid against their respective enzyme targets.

| Compound/Analog Class | Target Enzyme | Inhibition Data |

| ABT-279 | Dipeptidyl Peptidase-IV (DPP-IV) | Kᵢ = 1.0 nM |

| Piperidine Derivatives | 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) | IC₅₀ = 13–22 μM |

Interaction with Molecular Targets (e.g., Proteins, Receptors)

The versatility of the piperidine carboxylic acid structure allows it to interact with a wide array of molecular targets beyond enzymes, including G-protein coupled receptors (GPCRs) and ion channels.

N-methyl-D-aspartic acid (NMDA) Receptors: Analogs such as 4-(tetrazolylalkyl)piperidine-2-carboxylic acids have been identified as potent and selective antagonists of the NMDA receptor, a key glutamate (B1630785) receptor in the central nervous system. acs.org The interaction with this receptor is critical for modulating synaptic plasticity and neuronal function.

Dipeptidyl Peptidase (DPP) Family: As mentioned previously, piperidine analogs can be highly selective inhibitors. ABT-279 shows remarkable selectivity for DPP-IV over other related peptidases like DPP8 and DPP9, with Kᵢ values greater than 30 μM for the latter two, indicating a highly specific interaction with the DPP-IV binding pocket. nih.gov

Opioid Receptors: The 4-anilido-piperidine structure, a derivative of piperidine carboxylic acid, is the foundational scaffold for fentanyl and its analogs, which are potent agonists of the µ-opioid receptor. researchgate.net This interaction is responsible for their strong analgesic effects.

DNA Gyrase: In the realm of antibacterial agents, piperidine-4-carboxamides have been developed as a new class of DNA gyrase inhibitors. nih.gov These compounds target the bacterial enzyme GyrA, which is essential for DNA replication, thereby inhibiting bacterial growth. nih.gov

The diverse molecular targets for various piperidine-based analogs are outlined in the table below.

| Analog Class | Molecular Target | Type of Interaction |

| 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids | NMDA Receptor | Antagonist |

| ABT-279 | DPP-IV, DPP8, DPP9 | Selective Inhibitor |

| 4-Anilido-piperidines | µ-Opioid Receptor | Agonist |

| Piperidine-4-carboxamides | DNA Gyrase (GyrA) | Inhibitor |

Investigation of Metabolic Pathways

A major metabolite of carfentanil, which contains a piperidine carboxylic acid methyl ester core, undergoes extensive phase I and phase II metabolism. nih.gov In vitro studies using human liver microsomes revealed several metabolic pathways:

N-dealkylation: Removal of alkyl groups attached to the piperidine nitrogen.

Oxidation: Hydroxylation at various positions on the molecule.

Glucuronidation: Conjugation with glucuronic acid, a common phase II reaction that increases water solubility and facilitates excretion.

The formation of the major metabolites was found to be mediated primarily by cytochrome P450 (CYP) enzymes. Specifically, CYP3A5 showed the highest activity in N-dealkylation, followed by CYP3A4 and CYP2C8. nih.gov Oxidation pathways were primarily driven by CYP3A4, with contributions from CYP2C19 and CYP2C8. nih.gov These findings highlight the significant role of CYP3A enzymes in the hepatic clearance of such piperidine-containing compounds.

Structure-Activity Relationship (SAR) Studies on Biological Systems

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic properties of lead compounds. For piperidine carboxylic acid analogs, SAR studies have been instrumental in enhancing potency, selectivity, and pharmacokinetic properties.

DPP-IV Inhibitors: In the development of the DPP-IV inhibitor ABT-279, systematic modifications were made to the core structure. SAR studies focused on substitutions at the C5 position of a 2-cyanopyrrolidide "warhead" attached to the piperidine moiety. nih.gov These investigations led to the discovery of compounds with potent inhibitory activity against DPP-IV while demonstrating a lack of activity against the related enzymes DPP8 and DPP9, thereby improving the selectivity profile. nih.gov

Anti-Mycobacterial Agents: For piperidine-4-carboxamides designed as DNA gyrase inhibitors, SAR exploration revealed key structural insights. One study found that introducing a methyl group at the α-carbon of the amide bond (α-methylation) only slightly decreased the antibacterial activity. nih.gov However, this modification significantly improved the compound's stability in mouse plasma and enhanced its oral bioavailability, demonstrating how small structural changes can overcome pharmacokinetic challenges. nih.gov

MenA Inhibitors: An SAR campaign targeting the M. tuberculosis MenA enzyme explored modifications across three distinct regions of a piperidine-based inhibitor scaffold. nih.gov This systematic approach, which involved altering substituents on the piperidine ring and its connected aromatic systems, led to the identification of novel inhibitors with improved potency against both the isolated enzyme and the whole bacterial cells. nih.gov

The table below summarizes key SAR findings for different classes of piperidine-based analogs.

| Analog Class | Structural Modification | Impact on Activity/Properties |

| DPP-IV Inhibitors | Substitution at C5 of 2-cyanopyrrolidide | Increased potency and selectivity for DPP-IV over DPP8/DPP9 nih.gov |

| Piperidine-4-carboxamides | α-methylation of the amide bond | Slight decrease in antibacterial activity; significant increase in plasma stability and oral bioavailability nih.gov |

| MenA Inhibitors | Systematic modification of three molecular regions | Identification of novel inhibitors with potent activity against MenA and M. tuberculosis nih.gov |

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The efficient and stereoselective synthesis of complex piperidine (B6355638) frameworks is a continuing challenge in organic chemistry. Future research into 4-Methyl-2-oxopiperidine-4-carboxylic acid will likely focus on the development of innovative synthetic strategies that allow for precise control over its stereochemistry and facilitate the generation of diverse analogues.

Current synthetic approaches to related piperidine structures often involve multi-step sequences. Novel methodologies could draw inspiration from recent advancements in catalysis and reaction design. For instance, asymmetric hydrogenation of substituted pyridinium (B92312) salts has emerged as a powerful tool for accessing chiral piperidines. whiterose.ac.uk Another promising avenue is the application of modern synthetic reactions, such as the Mitsunobu reaction followed by an intramolecular Claisen rearrangement, which has been successfully employed in the synthesis of other complex piperidine alkaloids. acs.orgresearchgate.netnih.govacs.org

Table 1: Potential Novel Synthetic Methodologies

| Methodology | Description | Potential Advantages |

| Asymmetric Hydrogenation | Catalytic reduction of a corresponding pyridine (B92270) precursor using a chiral catalyst to establish the stereocenters in the piperidine ring. | High enantioselectivity, access to specific stereoisomers. |

| Mitsunobu-Claisen Rearrangement | A sequence involving an initial Mitsunobu reaction to form an ether linkage, followed by a thermally induced Claisen rearrangement to construct a key carbon-carbon bond and set stereochemistry. | Good diastereoselectivity, applicable to complex natural product synthesis. |

| Tandem Cyclization Reactions | A multi-reaction sequence where the starting materials are converted to the final product in a single pot without isolation of intermediates. | Increased efficiency, reduced waste, and shorter synthesis time. |

| Biocatalysis | The use of enzymes to catalyze key steps in the synthetic sequence, offering high selectivity under mild reaction conditions. | High stereoselectivity, environmentally friendly conditions. ucd.ie |

Exploration of Undiscovered Biological Targets

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of 4-Methyl-2-oxopiperidine-4-carboxylic acid, particularly the lactam functionality, suggests a range of potential biological activities that remain to be explored.

The lactam ring is a key feature of beta-lactam antibiotics, which inhibit bacterial cell wall synthesis. mdpi.com While the six-membered ring of a piperidone differs from the strained four-membered ring of traditional beta-lactams, the potential for interaction with bacterial enzymes, such as metallo-β-lactamases, warrants investigation. nih.gov The development of novel inhibitors for these enzymes is a critical area of research in the fight against antibiotic resistance. nih.gov

Furthermore, substituted piperidines are known to interact with a variety of central nervous system (CNS) targets. For example, certain piperidine-4-carboxylic acid derivatives have shown activity as N-methyl-D-aspartate (NMDA) receptor antagonists. The exploration of 4-Methyl-2-oxopiperidine-4-carboxylic acid and its derivatives for activity at various CNS receptors could uncover new therapeutic opportunities for neurological and psychiatric disorders.

Other potential biological targets for lactam-containing compounds include a wide array of enzymes and receptors involved in diverse physiological processes. Systematic screening of 4-Methyl-2-oxopiperidine-4-carboxylic acid against panels of biological targets could reveal unexpected activities and open up new avenues for drug discovery. researchgate.net

Table 2: Potential Undiscovered Biological Targets

| Target Class | Rationale | Potential Therapeutic Area |

| Bacterial Enzymes (e.g., Metallo-β-lactamases) | The lactam motif is a known pharmacophore for inhibiting bacterial enzymes. | Infectious Diseases |

| CNS Receptors (e.g., NMDA receptors) | The piperidine core is a common scaffold for CNS-active compounds. | Neurology, Psychiatry |

| Ion Channels (e.g., Potassium channels) | Substituted pyridines and related heterocycles can act as ion channel modulators. nih.gov | Cardiovascular Diseases, Neurology |

| Proteases | The cyclic amide structure could mimic peptide bonds and interact with the active sites of proteases. | Oncology, Virology |

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. jddhs.comresearchgate.netjddhs.com For a molecule like 4-Methyl-2-oxopiperidine-4-carboxylic acid, where empirical data is limited, in silico methods can play a crucial role in guiding research efforts.

Computational Approaches:

Molecular Docking and Virtual Screening: These techniques can be used to predict the binding affinity of 4-Methyl-2-oxopiperidine-4-carboxylic acid and its virtual derivatives to the three-dimensional structures of known biological targets. This can help prioritize which targets to investigate experimentally. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with a target protein over time, helping to understand the stability of the complex and the key interactions that drive binding.

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a set of analogues with measured biological activity is synthesized, QSAR models can be developed to correlate the chemical structures with their activities, guiding the design of more potent compounds.

Advanced Experimental Techniques:

High-Throughput Screening (HTS): HTS allows for the rapid testing of the compound against large libraries of biological targets, enabling the discovery of novel activities.

X-ray Crystallography and NMR Spectroscopy: These techniques are invaluable for determining the three-dimensional structure of the compound and its complexes with biological macromolecules. ycdehongchem.comoptica.org This structural information is crucial for understanding the mechanism of action and for structure-based drug design. For instance, NMR spectroscopy can provide detailed information about the conformation and dynamics of the piperidine ring. ycdehongchem.comoptica.org

The iterative use of these computational and experimental techniques will be essential to unlock the full therapeutic potential of 4-Methyl-2-oxopiperidine-4-carboxylic acid. Computational predictions can guide the synthesis and biological evaluation of new analogues, while the experimental results can be used to refine and improve the computational models in a continuous feedback loop. jddhs.comresearchgate.netjddhs.com

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-methyl-2-oxopiperidine-4-carboxylic acid with high enantiomeric purity?

- Methodological Answer : A multi-step approach involving cyclization of pre-functionalized precursors is commonly employed. For example, condensation of a β-keto acid derivative with a methyl-substituted amine, followed by intramolecular cyclization under acidic conditions (e.g., HCl catalysis), can yield the piperidine ring. Post-cyclization purification via recrystallization or chiral chromatography (e.g., using cellulose-based columns) ensures enantiomeric purity .

- Key Considerations : Monitor reaction intermediates using LC-MS to avoid side products like lactam derivatives, which may form due to competing intramolecular amidation .

Q. How can spectroscopic techniques (NMR, IR) distinguish 4-methyl-2-oxopiperidine-4-carboxylic acid from structurally similar keto-piperidine derivatives?

- Methodological Answer :

- ¹H NMR : The methyl group at C4 appears as a singlet (~δ 1.3–1.5 ppm), while the C2 ketone suppresses proton signals adjacent to the carbonyl. The carboxylic acid proton is typically broad (δ ~10–12 ppm) but may be absent in deuterated solvents.

- ¹³C NMR : The C2 ketone resonates at ~205–210 ppm, and the carboxylic acid carbon at ~170–175 ppm.

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3000 cm⁻¹ (carboxylic acid O-H stretch) are diagnostic .

- Validation : Compare spectra with computational predictions (DFT-based) to confirm assignments .

Q. What stability challenges arise during storage of 4-methyl-2-oxopiperidine-4-carboxylic acid, and how can they be mitigated?

- Methodological Answer : The compound is prone to hygroscopicity and lactamization under ambient conditions. Store at –20°C in airtight containers with desiccants (e.g., silica gel). Periodic stability testing via HPLC (C18 column, 0.1% TFA in water/acetonitrile) is recommended to detect degradation products .

Advanced Research Questions

Q. How can enantiomeric resolution of 4-methyl-2-oxopiperidine-4-carboxylic acid be optimized for pharmacokinetic studies?

- Methodological Answer : Use dynamic kinetic resolution (DKR) with chiral catalysts (e.g., Ru-BINAP complexes) to enhance enantioselectivity during synthesis. Alternatively, employ enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) to hydrolyze specific enantiomers .

- Data Contradiction : While chiral chromatography achieves high purity (>99% ee), scalability remains a challenge. Pilot-scale studies suggest membrane-based enantioselective separation as a cost-effective alternative .

Q. What metabolic pathways are hypothesized for 4-methyl-2-oxopiperidine-4-carboxylic acid based on structural analogs?

- Methodological Answer : In vitro assays with liver microsomes (human/rat) can identify primary metabolites. The ketone group may undergo reductive metabolism to a secondary alcohol, while the carboxylic acid is prone to glucuronidation. Use LC-HRMS to track isotopic labeling (e.g., ¹³C at C4) for pathway validation .

- Contradiction Analysis : Some studies report rapid renal clearance of similar piperidine derivatives, conflicting with hepatic metabolism dominance. Species-specific differences (e.g., rat vs. human CYP450 isoforms) must be controlled .

Q. How does computational modeling predict the binding affinity of 4-methyl-2-oxopiperidine-4-carboxylic acid to neuronal receptors (e.g., NMDA)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using NMDA receptor crystal structures (PDB: 4TLM). The carboxylic acid group likely interacts with Arg485 via salt bridges, while the ketone forms hydrogen bonds with Thr694. Compare binding scores to known antagonists (e.g., ketamine) for SAR insights .

- Validation : Validate predictions with surface plasmon resonance (SPR) assays to measure real-time binding kinetics .

Methodological Challenges & Contradictions

Q. Why do conflicting reports exist regarding the cytotoxicity of 4-methyl-2-oxopiperidine-4-carboxylic acid in cancer cell lines?

- Analysis : Discrepancies arise from variations in assay conditions (e.g., serum-free vs. serum-containing media) and cell line specificity. For instance, the compound shows IC₅₀ = 50 µM in HeLa cells (serum-free) but no activity in MCF-7 (10% FBS). Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin) .

Q. What analytical pitfalls occur in quantifying 4-methyl-2-oxopiperidine-4-carboxylic acid in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.